molecular formula C15H28N2O4 B12445233 N-[3-(propan-2-yloxy)propyl]-N'-(tetrahydrofuran-2-ylmethyl)butanediamide

N-[3-(propan-2-yloxy)propyl]-N'-(tetrahydrofuran-2-ylmethyl)butanediamide

Cat. No.: B12445233
M. Wt: 300.39 g/mol
InChI Key: VXOJGFPNBSMLAZ-UHFFFAOYSA-N
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Description

N-[3-(propan-2-yloxy)propyl]-N’-(tetrahydrofuran-2-ylmethyl)butanediamide is a complex organic compound with a unique structure that includes both a tetrahydrofuran ring and a propan-2-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(propan-2-yloxy)propyl]-N’-(tetrahydrofuran-2-ylmethyl)butanediamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the propan-2-yloxypropylamine and tetrahydrofuran-2-ylmethylamine, which are then reacted with butanediamide under controlled conditions to form the final product. The reaction conditions usually involve specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.

Chemical Reactions Analysis

Types of Reactions

N-[3-(propan-2-yloxy)propyl]-N’-(tetrahydrofuran-2-ylmethyl)butanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[3-(propan-2-yloxy)propyl]-N’-(tetrahydrofuran-2-ylmethyl)butanediamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-[3-(propan-2-yloxy)propyl]-N’-(tetrahydrofuran-2-ylmethyl)butanediamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological responses. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-methoxyphenyl)methyl]-N’-[3-(propan-2-yloxy)propyl]butanediamide
  • N-[3-(propan-2-yloxy)propyl]cyclododecanamine

Uniqueness

N-[3-(propan-2-yloxy)propyl]-N’-(tetrahydrofuran-2-ylmethyl)butanediamide is unique due to its combination of a tetrahydrofuran ring and a propan-2-yloxy group, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H28N2O4

Molecular Weight

300.39 g/mol

IUPAC Name

N'-(oxolan-2-ylmethyl)-N-(3-propan-2-yloxypropyl)butanediamide

InChI

InChI=1S/C15H28N2O4/c1-12(2)20-10-4-8-16-14(18)6-7-15(19)17-11-13-5-3-9-21-13/h12-13H,3-11H2,1-2H3,(H,16,18)(H,17,19)

InChI Key

VXOJGFPNBSMLAZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCCNC(=O)CCC(=O)NCC1CCCO1

Origin of Product

United States

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